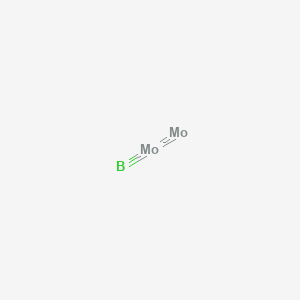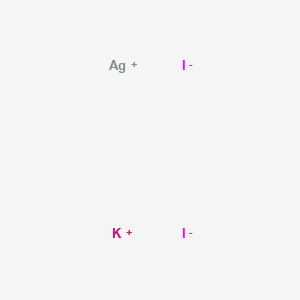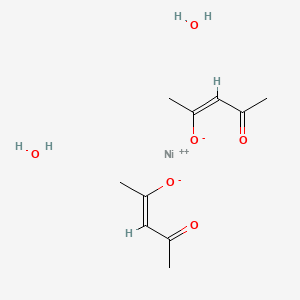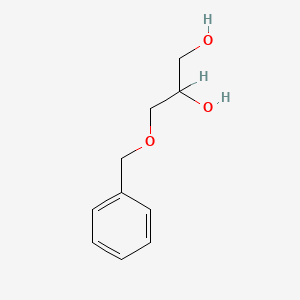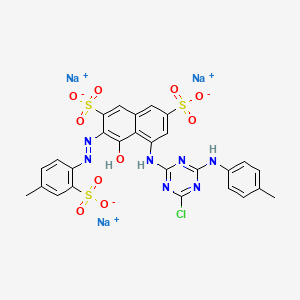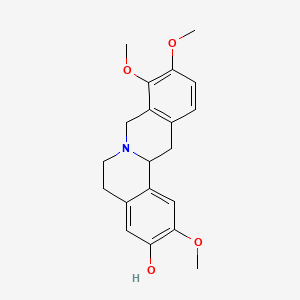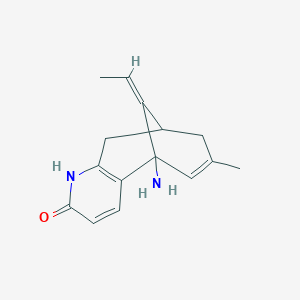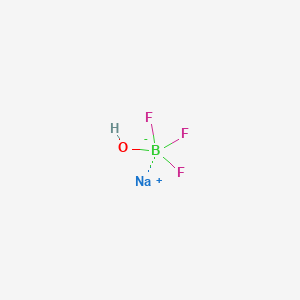
CADMIUM STANNATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Cadmium stannate is synthesized through several methods, including sintering of oxides, chemical co-precipitation, and high-temperature, high-pressure procedures. Kurbanov et al. (1986) synthesized cadmium stannate by sintering the oxides, analyzing the product through chemical dissolution and X-ray studies to confirm the formation of cadmium stannate (Kurbanov, Amirdzhanova, Movsum-zade, & Panakh-zade, 1986). Sidorak, Ivanov, and Shubin (2011) utilized the coprecipitation method, employing tin (IV) chloride and cadmium acetate as precursors, to synthesize cadmium meta- and orthostannate, further analyzed by TGA/DSC, XRD, and SEM to confirm the formation under soft thermal treatment conditions (Sidorak, Ivanov, & Shubin, 2011).
Molecular Structure Analysis
The molecular structure of cadmium stannate has been identified as crystallizing in both the orthorhombic and cubic systems. Siegel (1978) found that bulk cadmium stannate normally crystallizes in the orthorhombic system but can adopt a cubic system, indicative of a spinel structure, when obtained from sputtered thin films or high-temperature, high-pressure conditions (Siegel, 1978).
Chemical Reactions and Properties
Cadmium stannate's formation from cadmium and tin oxides in closed vessels was studied over a temperature range by Golestani-Fard et al. (1983), who utilized thermal analysis, X-ray powder diffraction, and electron spectroscopy to identify suitable reaction conditions for the formation of either CdSnO3 or Cd2SnO4 in monophase form. This study also indicated cadmium stannates' resistance to atmospheric carbonation or hydration (Golestani-Fard, Hashemi, MacKenzie, & Hogarth, 1983).
Physical Properties Analysis
The physical properties of cadmium stannate, such as electrical and dielectric properties, have been explored in depth. Sawant et al. (2009) studied the effect of calcining temperature on these properties, finding significant influences on phase, microstructure, morphological, and electrical properties, indicating a conversion of crystal structure from rhombohedral to spinel cubic with varying calcining temperatures (Sawant, Shinde, Deokate, Bhosale, Chougule, & Rajpure, 2009).
Chemical Properties Analysis
Cadmium stannate exhibits significant resistance to atmospheric carbonation and hydration, as demonstrated by electron spectroscopy studies. Its formation is unaffected by the presence of carbonate and suboxide impurities in commercial cadmium oxide, indicating a high degree of chemical stability (Golestani-Fard et al., 1983).
Safety And Hazards
Orientations Futures
The study provides a simple route for the synthesis of ideal Cadmium Stannate photoanodes which can be further extended to doping engineering and non-noble metal cocatalyst deposition . The future perspectives of Cadmium Stannate also include genetic engineering, bioelectrochemical system, microbial aggregates, and biosorption of cadmium by algae .
Propriétés
Numéro CAS |
12185-56-7 |
|---|---|
Nom du produit |
CADMIUM STANNATE |
Formule moléculaire |
CdO3Sn |
Poids moléculaire |
279.12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



